Chemical structure and properties of 6-(4-Ethylphenyl)pyridazine-3-thiol
Chemical structure and properties of 6-(4-Ethylphenyl)pyridazine-3-thiol
An In-depth Technical Guide to 6-(4-Ethylphenyl)pyridazine-3-thiol: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: The Pyridazine Scaffold as a "Privileged Structure" in Modern Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its unique physicochemical properties, including a significant dipole moment, dual hydrogen-bonding capacity, and the ability to serve as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and analgesic effects.[3][4][5][6] This guide provides a comprehensive technical overview of a novel derivative, 6-(4-Ethylphenyl)pyridazine-3-thiol, focusing on its chemical structure, predicted properties, a plausible synthetic route, and its potential applications in drug development for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-(4-Ethylphenyl)pyridazine-3-thiol is characterized by a central pyridazine ring substituted with a 4-ethylphenyl group at the 6-position and a thiol group at the 3-position. The thiol group suggests that the molecule likely exists in tautomeric equilibrium with its thione form, 6-(4-ethylphenyl)-2H-pyridazine-3-thione.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C12H12N2S | - |
| Molecular Weight | 216.31 g/mol | - |
| pKa | ~7.5 (Thiol) | Prediction based on similar structures |
| cLogP | ~3.2 | Prediction based on similar structures |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Polar Surface Area | ~50 Ų | Prediction based on similar structures |
These properties are predicted based on the chemical structure and data for analogous compounds, as direct experimental data for 6-(4-Ethylphenyl)pyridazine-3-thiol is not currently available in public literature.
The 4-ethylphenyl substituent is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The thiol group is a key functional moiety, known to be a good nucleophile and capable of forming disulfide bonds or coordinating with metal ions in enzyme active sites. The pyridazine core itself contributes to the overall polarity and hydrogen bonding capacity of the molecule.[2]
Synthesis and Characterization
A plausible and efficient synthetic route for 6-(4-Ethylphenyl)pyridazine-3-thiol can be proposed based on established methods for the synthesis of 6-arylpyridazine derivatives.[7][8] The proposed synthesis involves a three-step process starting from ethylbenzene and succinic anhydride.
Proposed Synthetic Workflow
Caption: Potential mechanism of action via kinase pathway inhibition.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential anticancer activity of 6-(4-Ethylphenyl)pyridazine-3-thiol against a selected cancer cell line (e.g., HeLa, MCF-7).
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Cell Seeding:
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Culture the chosen cancer cell line in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
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Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
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-
Compound Treatment:
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Prepare a stock solution of 6-(4-Ethylphenyl)pyridazine-3-thiol in dimethyl sulfoxide (DMSO).
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Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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Conclusion and Future Directions
While 6-(4-Ethylphenyl)pyridazine-3-thiol is a novel compound with no direct published data, its chemical structure, based on the versatile and biologically active pyridazine scaffold, suggests significant potential for applications in drug discovery. The proposed synthetic route provides a clear path for its preparation, and the outlined biological evaluation protocols offer a starting point for investigating its therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research.
Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent in-depth biological screening against a panel of cancer cell lines and in various inflammatory models is warranted. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the ethylphenyl and thiol substituents, could lead to the discovery of even more potent and selective drug candidates.
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